![molecular formula C13H15ClFN3 B511058 [(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine CAS No. 852934-12-4](/img/structure/B511058.png)
[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine
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Overview
Description
This compound, also known as N-(2-chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)-1-propanamine, has a molecular weight of 267.73 . It is an oil at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, imidazole compounds in general can be synthesized from glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15ClFN3/c14-12-3-1-4-13(15)11(12)9-16-5-2-7-18-8-6-17-10-18/h1,3-4,6,8,10,16H,2,5,7,9H2 . This indicates the presence of a chloro and fluoro group on the phenyl ring, a methyl group attached to the phenyl ring, and a propyl group attached to an imidazole ring .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including our compound of interest, have been reported to exhibit significant antibacterial and antifungal properties . This is attributed to their ability to interfere with the biosynthesis of nucleic acids and proteins within microbial cells. The compound could be used to develop new antimicrobial agents, especially for drug-resistant strains.
Anticancer Research
The structural similarity of imidazole derivatives to biologically active natural products makes them a target for anticancer drug development. They can act as inhibitors for various enzymes that are overexpressed in cancer cells, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Agents
Imidazole compounds have shown potential as anti-inflammatory agents. They can modulate the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators .
Antiviral Applications
Some imidazole derivatives have been found to possess antiviral activities, particularly against RNA viruses. They can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells .
Gastrointestinal Therapeutics
Imidazole derivatives are known for their use in treating gastrointestinal disorders. Compounds like omeprazole and pantoprazole are proton pump inhibitors that contain an imidazole ring and are used to reduce stomach acid production .
Neurological Disorders
The compound’s ability to cross the blood-brain barrier makes it a candidate for the treatment of neurological disorders. It could be involved in the synthesis of drugs targeting neurotransmitter receptors or enzymes in the brain .
Cardiovascular Drug Development
Imidazole derivatives can act on various targets within the cardiovascular system, including ion channels , receptors , and enzymes . They have potential applications in the treatment of hypertension and other cardiovascular diseases .
Agricultural Chemistry
In agriculture, imidazole derivatives can be used to synthesize pesticides and fungicides . Their mode of action often involves disrupting the life cycle of pests or inhibiting the growth of fungi that affect crops .
Future Directions
While specific future directions for this compound were not found, imidazole compounds are important synthons in the development of new drugs due to their broad range of chemical and biological properties . They are used in the treatment of various diseases and conditions, and research into their potential uses is ongoing .
properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN3/c14-12-3-1-4-13(15)11(12)9-16-5-2-7-18-8-6-17-10-18/h1,3-4,6,8,10,16H,2,5,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFVEVMNZARKMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCCCN2C=CN=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine |
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